Tricholongin BI
Description
This compound was included in a recent in vitro screening study alongside other AMPs, such as Novispirin T7, Caerin 1.1, and Dhvar4, to evaluate growth inhibition efficacy against S. citri .
Tricholongin BI likely shares structural and functional features common to AMPs, such as amphipathic α-helical conformations or β-sheet motifs, which enable membrane disruption in target pathogens. However, its exact mechanism of action, stability, and pharmacokinetic properties remain underexplored in the provided evidence.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
AGFAAQAAASLAPVAAQQL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison based on available
Table 1: Comparative Analysis of Tricholongin BI and Similar AMPs
Key Observations :
Structural Similarities: this compound may share α-helical structures with Caerin 1.1, a well-characterized AMP from frog secretions. Such structures enhance membrane permeability in gram-negative bacteria . Novispirin T7, a synthetic AMP, leverages β-sheet motifs for rigidity and target specificity, a feature that may differ from this compound .
Functional Divergence: While Novispirin T7 and Caerin 1.1 demonstrated clear efficacy against S. citri, this compound’s performance remains ambiguous, possibly due to lower potency or methodological limitations in the screening assay . Dhvar4, another tested AMP, lacks reported data, highlighting inconsistencies in quantitative reporting across studies .
Mechanistic Nuances :
- Caerin 1.1’s pore-forming activity is temperature-dependent and synergizes with other AMPs, whereas this compound’s mechanism is unverified but hypothesized to involve similar membrane-targeting pathways .
Research Findings and Limitations
- In Vitro Screening : The liquid assay method used for this compound’s evaluation prioritized rapid qualitative analysis but may lack sensitivity for dose-response quantification . This contrasts with chromatographic or mass spectrometry-based approaches recommended for precise AMP characterization .
- Data Gaps: No peer-reviewed studies explicitly detailing this compound’s structure-activity relationship (SAR), toxicity, or in vivo efficacy were identified in the provided evidence.
- Regulatory Considerations: Comparative assessments of biosimilars (e.g., monoclonal antibodies) emphasize the need for stability, formulation compatibility, and mechanistic validation . Applying these standards to AMPs like this compound would require rigorous pharmacokinetic and safety profiling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
